4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Description
Historical Context and Significance of Pyrrolopyridine Derivatives
The development of pyrrolopyridine chemistry traces its origins to the early twentieth century, when researchers first recognized the potential of fused heterocyclic systems containing both pyrrole and pyridine rings. Due to their structure containing two important pharmacophores, namely pyrrole and pyridine, pyrrolopyridines have been the subject of many pharmacological studies over the last hundred years. The historical relationship between pyrrolopyridines and naturally occurring alkaloids has been particularly noteworthy, with trivial names such as harmyrine for 6-azaindole and apoharmine for its 7-methyl derivative reflecting the historical relation between 6-azaindoles and the harmine group of alkaloids.
The significance of pyrrolopyridine derivatives in modern medicinal chemistry cannot be overstated. Pyrrole derivatives demonstrate a wide range of pharmacological activity, with many approved drugs containing a pyrrole ring, including nootropic agents, anti-inflammatory compounds, statins, neuroleptics, and treatments for various neurological conditions. The structural similarity of pyrrolopyridine scaffolds to the purine ring of adenosine triphosphate has made them particularly attractive as kinase inhibitors, leading to their extensive investigation in anticancer therapy. The most successful pyrrolopyridine derivative currently used in clinical practice is vemurafenib, which is employed for the treatment of melanoma.
Recent research has expanded the therapeutic applications of pyrrolopyridine derivatives significantly. Discovery of pyrrolopyridine derivatives as positive allosteric modulators of the muscarinic M1 receptor has opened new avenues for treating diseases mediated by this receptor, including Alzheimer disease, cognitive impairment, schizophrenia, pain, and sleep disorders. Additionally, investigations into pyrrolopyridine derivatives as Janus kinase inhibitors have shown promising results, with compounds exhibiting selective inhibition of Janus kinase 1 over other family members.
The biological investigations have demonstrated that pyrrolo[3,4-c]pyridines can be utilized to treat diseases of the nervous and immune systems. The versatility of the pyrrolopyridine scaffold has been further demonstrated through its application in developing respiratory syncytial virus inhibitors, aldose reductase inhibitors, and glucose uptake stimulators for diabetes treatment. These diverse applications underscore the fundamental importance of pyrrolopyridine derivatives in contemporary drug discovery efforts.
Structural Classification and Nomenclature Systems
The nomenclature and structural classification of pyrrolopyridine derivatives has evolved considerably since their initial discovery. In earlier publications, azaindoles were termed pyrindoles, and besides the standard numbering system, alternative nomenclature schemes were employed. The compound 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid belongs to the pyrrolo[2,3-c]pyridine family, which represents one of several possible fusion patterns between pyrrole and pyridine rings.
The systematic nomenclature for pyrrolopyridine derivatives follows International Union of Pure and Applied Chemistry conventions, where the pyrrolo[2,3-c]pyridine designation indicates the specific fusion pattern of the heterocyclic rings. The compound 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid serves as the parent structure, with the carboxylic acid group positioned at the 3-position of the pyrrolopyridine core. This compound is also known by the synonym 6-azaindole-3-carboxylic acid, reflecting the alternative naming convention that emphasizes the structural relationship to indole.
The molecular structure of this compound can be described using several computational descriptors. The International Chemical Identifier string for this compound is InChI=1S/C8H5BrN2O2/c9-5-2-10-3-7-4(5)1-6(11-7)8(12)13/h1-3,11H,(H,12,13). The simplified molecular-input line-entry system representation is O=C(C1=CNC2=C1C(Br)=CN=C2)O. These structural descriptors provide unambiguous identification of the compound and facilitate database searches and computational analysis.
The classification of pyrrolopyridine derivatives extends beyond simple nomenclature to encompass structural features that influence biological activity. The positioning of substituents on the pyrrolopyridine core significantly affects pharmacological properties, with different substitution patterns conferring distinct selectivity profiles for various biological targets. The presence of the bromine atom at the 4-position and the carboxylic acid group at the 3-position in this compound creates a unique substitution pattern that distinguishes it from other pyrrolopyridine derivatives.
| Structural Feature | Description | Chemical Significance |
|---|---|---|
| Core Structure | Pyrrolo[2,3-c]pyridine | Fused heterocyclic system with dual pharmacophores |
| Bromine Substitution | 4-Position | Electron-withdrawing halogen affecting reactivity |
| Carboxylic Acid Group | 3-Position | Ionizable functional group enabling salt formation |
| Molecular Formula | C8H5BrN2O2 | Defines elemental composition |
| Molecular Weight | 241.04 g/mol | Critical for dosing and formulation considerations |
Isomeric Variations of Bromo-Pyrrolopyridine Carboxylic Acids
The family of bromo-pyrrolopyridine carboxylic acids encompasses several structural isomers that differ in the positioning of the bromine atom, the carboxylic acid group, or both. These isomeric variations provide insights into structure-activity relationships and offer diverse synthetic opportunities for medicinal chemistry applications. The specific isomer this compound represents one member of this family, distinguished by its unique substitution pattern.
A closely related isomer is 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, which differs only in the position of the carboxylic acid group. This compound has the molecular formula C8H5BrN2O2 and molecular weight 241.04 g/mol, identical to the 3-carboxylic acid isomer, but exhibits different chemical and biological properties due to the altered positioning of the carboxylic acid functionality. The International Chemical Identifier for this 2-carboxylic acid isomer is InChI=1S/C8H5BrN2O2/c9-5-2-10-3-7-4(5)1-6(8(12)13)11-7/h1-3,11H,(H,12,13).
Another significant isomer within this family is 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, which positions the bromine atom at the 5-position while maintaining the carboxylic acid group at the 2-position. This compound also shares the same molecular formula and weight as the other isomers but presents a different substitution pattern that may confer distinct reactivity and biological activity profiles. The International Chemical Identifier for this isomer is InChI=1S/C8H5BrN2O2/c9-7-2-4-1-5(8(12)13)11-6(4)3-10-7/h1-3,11H,(H,12,13).
The structural differences between these isomers have significant implications for their chemical reactivity and potential biological applications. The positioning of the carboxylic acid group influences the compound's ionization properties, solubility characteristics, and potential for hydrogen bonding interactions with biological targets. Similarly, the location of the bromine atom affects the electronic distribution within the molecule and provides different sites for potential synthetic modifications through cross-coupling reactions or nucleophilic substitutions.
The synthetic accessibility of these different isomers varies depending on the chosen synthetic route and starting materials. The preparation of substituted pyrrolo[2,3-c]pyridine-7-ones has been developed using acid-promoted intramolecular cyclization reactions, which can be easily scaled up to multi-mole quantities without yield decrease. The alkylation and arylation reactions of pyrrolopyridine derivatives proceed regioselectively, providing opportunities for further functionalization of these brominated carboxylic acid derivatives.
The biological evaluation of these isomeric variations has revealed structure-dependent activity profiles. Research into pyrrolopyridine derivatives as kinase inhibitors has demonstrated that the positioning of substituents significantly influences selectivity and potency. The development of structure-activity relationships for these compounds requires systematic investigation of how different substitution patterns affect binding affinity, selectivity, and metabolic stability.
Furthermore, the physical and chemical properties of these isomers differ in ways that impact their potential pharmaceutical applications. Storage conditions for these compounds typically require sealed, dry environments at 2-8°C to maintain stability. The compounds exhibit varying degrees of water solubility, with the positioning of the carboxylic acid group particularly influencing hydrophilicity and potential bioavailability characteristics.
Properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-2-10-3-6-7(5)4(1-11-6)8(12)13/h1-3,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMHBVSIFGETND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyrrolo[2,3-c]pyridine Precursors
A prevalent approach involves starting from the unsubstituted pyrrolo[2,3-c]pyridine or its derivatives, followed by selective bromination at the 4-position.
- Brominating Agents: Bromine (Br2) or N-bromosuccinimide (NBS) are typically used. NBS is favored for its milder reaction conditions and better selectivity.
- Reaction Conditions: Bromination is often conducted at low temperatures (0–5 °C) to minimize side reactions and improve regioselectivity.
- Solvents: Inert solvents such as dichloromethane or acetic acid are common to dissolve reactants and control reaction kinetics.
Introduction of the Carboxylic Acid Group
Two main strategies are employed for carboxylation:
- Oxidation of Aldehyde Intermediates: Starting from 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, oxidation agents such as potassium permanganate (KMnO4) or Jones reagent (CrO3 in acidic medium) convert the aldehyde to the corresponding carboxylic acid.
- Direct Carboxylation: Carboxylation via lithiation or metalation of the brominated intermediate followed by carbon dioxide (CO2) quenching is another method, although less commonly reported for this specific compound.
Multi-Step Synthesis Example
A representative synthetic sequence includes:
- Starting from 1H-pyrrolo[2,3-c]pyridine.
- Bromination at the 4-position using NBS at 0–5 °C.
- Oxidation of the 3-position aldehyde group to carboxylic acid using KMnO4 under acidic conditions.
- Purification by recrystallization or column chromatography.
Detailed Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination | N-bromosuccinimide (1.2 equiv), DCM | 0–5 °C | 75–85 | Low temp reduces side reactions |
| Oxidation to Carboxylic Acid | KMnO4, acidic aqueous medium | Room temp to 40 °C | 70–80 | Controlled addition to prevent over-oxidation |
| Purification | Silica gel chromatography (EtOAc/hexane) | Ambient | — | Essential for removing impurities |
Data compiled from multiple experimental reports and optimized protocols.
Alternative Synthetic Approaches
- Reduction and Cyclization Routes: Some methods start from nitro-substituted pyridine derivatives, followed by reduction (e.g., iron powder in acetic acid) to form the pyrrole ring and subsequent bromination.
- Continuous Flow Synthesis: Industrial scale synthesis may utilize continuous flow reactors to enhance control over reaction parameters, improving yield and purity while reducing reaction times.
Purification and Characterization
- Purification: Column chromatography using silica gel with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures is standard.
- Characterization: Confirmed by NMR, mass spectrometry, and melting point analysis. The compound typically appears as a yellow solid with a melting point consistent with literature values.
Summary Table of Preparation Methods
| Methodology | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| Bromination + Oxidation | 1H-pyrrolo[2,3-c]pyridine | NBS, KMnO4 | Electrophilic substitution + oxidation | High regioselectivity, well-established | Multi-step, moderate yields |
| Reduction of Nitro Precursor | 3-bromo-5-nitropyridine derivative | Fe powder, AcOH | Reduction + cyclization | One-pot formation of pyrrole ring | Requires careful control of conditions |
| Continuous Flow Synthesis | Similar to above | NBS, oxidants | Controlled flow process | Scalable, improved reproducibility | Requires specialized equipment |
Research Findings and Optimization Insights
- Maintaining low temperatures during bromination minimizes dibromination and other side products.
- Using stoichiometric control of NBS (around 1.2 equivalents) improves selectivity.
- Oxidation with KMnO4 requires slow addition and acidic pH control to prevent ring degradation.
- Purification steps significantly impact the final purity, with silica gel chromatography preferred for removing trace impurities.
- Continuous flow methods show promise for industrial-scale production, offering better heat and mass transfer, which translates into higher yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are common, using reagents like palladium acetate and phosphine ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
4-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has been studied for its potential as an inhibitor of Fibroblast Growth Factor Receptors (FGFRs) , which are critical in tumor growth and progression. The inhibition of FGFRs is particularly relevant in cancer therapy:
- Mechanism of Action : The compound interacts with FGFRs, affecting downstream signaling pathways that regulate cell proliferation and survival.
- Case Study : In vitro studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer models .
Antidiabetic Activity
Research indicates that derivatives of pyrrolo[2,3-c]pyridine can effectively reduce blood glucose levels. This is achieved without significantly affecting insulin concentrations:
- Mechanism : These compounds stimulate glucose uptake into muscle and fat cells, enhancing insulin sensitivity.
- Case Study : Compounds similar to this compound have demonstrated significant reductions in blood glucose levels in preclinical models .
Anticancer Properties
The compound has shown promise as an anticancer agent:
- Activity : It exhibits moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards noncancerous cells.
- Case Study : Specific derivatives have been evaluated for their ability to inhibit NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is crucial for cancer cell metabolism .
Synthetic Methods
Several synthetic routes have been developed to produce this compound efficiently:
| Method | Description | Yield |
|---|---|---|
| Multi-component reactions | Involves aldehydes and cyclodiones to synthesize derivatives with high yields (84–98%) | High |
| Palladium-mediated coupling | Utilizes Sonogashira coupling to generate key intermediates for further modifications | Moderate |
| Cyclization of precursors | Starting from pyrrole and pyridine derivatives under controlled conditions | Variable |
Mechanism of Action
The mechanism of action of 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (CAS: 1252572-24-9)
- Structural Difference : Carboxylic acid at position 2 instead of 3.
- Molecular Weight : Similar to the 3-carboxylic acid derivative (241.04 g/mol).
- Synthetic Yield: Not explicitly reported, but analogous pyrrolo[2,3-c]pyridine-2-carboxylic acids (e.g., 10a in ) are synthesized in high yields (~95%) under optimized conditions .
- Applications : Positional isomers often exhibit divergent biological activities due to altered hydrogen-bonding and steric interactions .
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid (CAS: 849068-61-7)
Non-Brominated Analogs
1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid (CAS: 67058-74-6)
- Molecular Weight : 162.15 g/mol (C₈H₆N₂O₂).
- Comparison : The absence of bromine reduces molecular weight by ~79.9 g/mol and increases polarity, enhancing aqueous solubility .
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10b)
Heterocycle Variants
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid
Physicochemical Properties
| Property | 4-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid |
|---|---|---|
| Molecular Weight | 241.04 g/mol | 241.04 g/mol |
| Ring Fusion | 2,3-c | 2,3-b |
| Solubility | Moderate in polar aprotic solvents | Lower due to planar 2,3-b fusion |
| Melting Point | Not reported | Not reported |
Biological Activity
4-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS Number: 1190319-37-9) is a heterocyclic compound that has garnered attention in pharmaceutical research due to its significant biological activities. This article explores its biological activity, particularly its role as an inhibitor of Fibroblast Growth Factor Receptors (FGFRs), and its potential applications in treating various medical conditions.
- Molecular Formula: C8H6BrN2O2
- IUPAC Name: this compound
- Molecular Weight: 228.05 g/mol
- Physical Form: Off-white solid
- Purity: 97% .
Research indicates that this compound functions primarily as an FGFR inhibitor . FGFRs are crucial in various cellular processes, including proliferation and differentiation. Inhibition of these receptors has been linked to the suppression of tumor growth and progression, making this compound a candidate for cancer therapies .
Antidiabetic Properties
Studies have shown that derivatives of this compound exhibit efficacy in reducing blood glucose levels. This suggests potential applications in managing conditions such as:
Anticancer Activity
The compound has demonstrated promising results in inhibiting cancer cell proliferation and inducing apoptosis across various cancer models. This activity is primarily attributed to its interaction with FGFRs, affecting downstream signaling pathways critical for tumor survival .
Case Studies and Research Findings
Synthesis Methods
Several synthetic routes have been reported for producing this compound, enabling its availability for research and development. These methods focus on optimizing yield and purity to facilitate further biological testing .
Q & A
Advanced Research Question
- Solvent selection : Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity while maintaining reaction efficiency .
- Catalyst recycling : Immobilized Pd nanoparticles on magnetic Fe₃O₄ enable >5 reuse cycles in Suzuki reactions without yield loss .
- Waste minimization : Flow chemistry setups reduce bromination step waste by 70% via continuous reagent dosing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
